![molecular formula C9H11ClS B14676765 1-Chloro-2-[(propan-2-yl)sulfanyl]benzene CAS No. 34560-82-2](/img/structure/B14676765.png)
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene is an organic compound with the molecular formula C9H11ClS It is a derivative of benzene, where a chlorine atom and an isopropylthio group are substituted at the 1 and 2 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(propan-2-yl)sulfanyl]benzene typically involves the chlorination of 2-[(propan-2-yl)sulfanyl]benzene. This can be achieved through electrophilic aromatic substitution, where chlorine gas (Cl2) is used as the chlorinating agent in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Hydroxy derivatives, amine derivatives
科学的研究の応用
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a probe for studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Chloro-2-[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through covalent bonding. The chlorine atom and the isopropylthio group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
類似化合物との比較
1-Chloro-2-[(propan-2-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-2-[(methylthio)benzene]: Similar structure but with a methylthio group instead of an isopropylthio group.
1-Bromo-2-[(propan-2-yl)sulfanyl]benzene: Similar structure but with a bromine atom instead of a chlorine atom.
2-Chloro-1-[(propan-2-yl)sulfanyl]benzene: Similar structure but with different substitution positions.
特性
CAS番号 |
34560-82-2 |
|---|---|
分子式 |
C9H11ClS |
分子量 |
186.70 g/mol |
IUPAC名 |
1-chloro-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChIキー |
CYRJYUNQQWXHLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
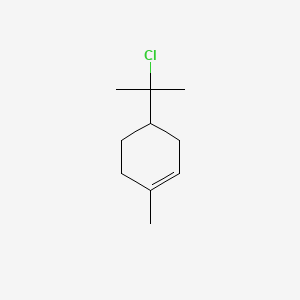
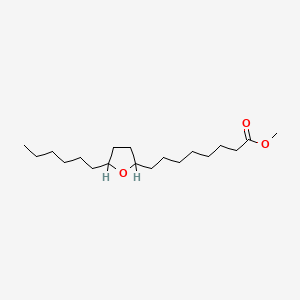
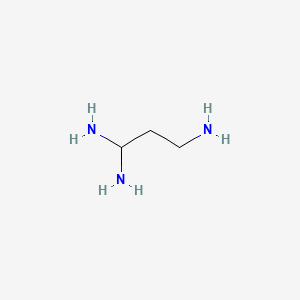
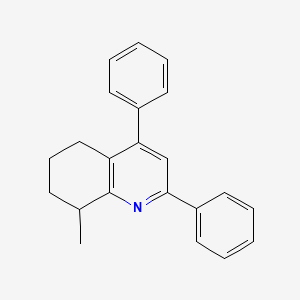
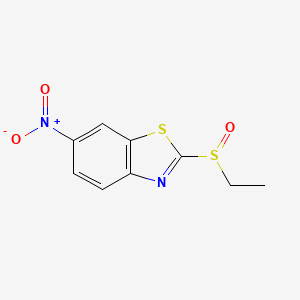
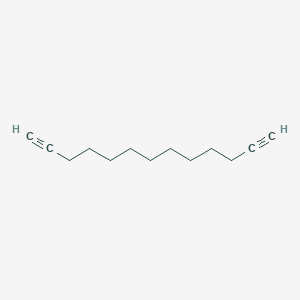
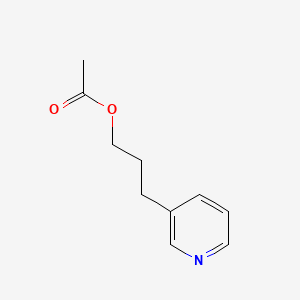
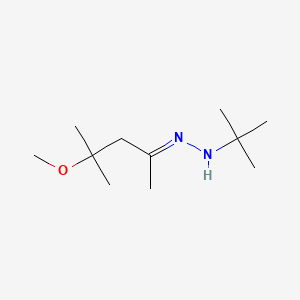

![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
